Chiralyst P310

Description

Context of Rhodium Catalysis in Enantioselective Synthesis

Enantioselective synthesis, the process of selectively producing one of two mirror-image isomers (enantiomers) of a chiral molecule, is of utmost importance in the pharmaceutical, agrochemical, and fine chemical industries. numberanalytics.comnumberanalytics.com Rhodium-based catalysts have emerged as powerful tools in this domain, particularly for the asymmetric hydrogenation of various unsaturated compounds like alkenes, ketones, and imines. wiley-vch.deresearchgate.netresearchgate.net The effectiveness of these catalysts lies in their ability to coordinate with chiral ligands, creating a chiral environment that directs the reaction towards the desired enantiomer with high selectivity. tcichemicals.com

The development of a vast array of chiral phosphorus ligands has been a driving force in the advancement of rhodium-catalyzed asymmetric reactions. wiley-vch.detcichemicals.comsnnu.edu.cn These ligands, when combined with a rhodium precursor, form the active catalyst that orchestrates the stereochemical outcome of the reaction. researchgate.nettcichemicals.com The choice of both the rhodium source and the chiral ligand is critical in achieving high enantioselectivity and catalytic activity. tcichemicals.comjst.go.jpjst.go.jp

Genesis and Significance of Chiralyst P310 as a Precatalyst

This compound, with the chemical formula C13H19O2Rh, serves as a stable and convenient source of rhodium(I) for the in-situ generation of active catalysts. umicore.com As a precatalyst, it is not the catalytically active species itself but is readily converted into the active catalyst upon reaction with a chiral ligand. This approach offers several advantages, including improved handling and stability of the rhodium source.

The significance of this compound lies in its versatility and compatibility with a wide range of chiral ligands. It is a precursor for a multitude of catalytic processes, including:

Asymmetric hydrogenations sigmaaldrich.com

Isomerization/hydroformylations sigmaaldrich.com

Carbozincation reactions sigmaaldrich.com

Silylation of aryl electrophiles sigmaaldrich.com

The use of this compound simplifies the preparation of the active catalyst, allowing researchers to focus on the design and screening of chiral ligands to optimize reaction conditions for specific transformations.

Foundational Research and Historical Perspectives on this compound

The development of this compound is intrinsically linked to the broader history of rhodium catalysis. The pioneering work on soluble, optically active rhodium complexes for asymmetric hydrogenation laid the groundwork for the use of precatalysts like this compound. jst.go.jp Early research demonstrated the feasibility of using rhodium complexes to achieve high enantioselectivities in the synthesis of important molecules.

The specific compound, Acetylacetonato(1,5-cyclooctadiene)rhodium(I), has been known and utilized for decades as a reliable rhodium(I) source. Its stability and solubility in common organic solvents make it an ideal starting material for generating a diverse array of rhodium catalysts.

Current State of the Art in this compound Research

Current research involving this compound continues to push the boundaries of asymmetric catalysis. The focus remains on the development of new, highly efficient, and selective catalytic systems. Key areas of investigation include:

Novel Ligand Design: The synthesis and application of new chiral ligands in combination with this compound to address challenging substrates and achieve even higher levels of enantioselectivity. organic-chemistry.orgresearchgate.net This includes the development of P-chirogenic phosphine (B1218219) ligands and other unique ligand architectures. tcichemicals.comresearchgate.net

Expansion of Reaction Scope: Applying this compound-derived catalysts to a broader range of chemical transformations, such as C-H functionalization, cycloaddition reactions, and the synthesis of complex molecular architectures. snnu.edu.cntcichemicals.comnih.gov

Mechanistic Studies: Detailed investigations into the mechanisms of reactions catalyzed by this compound-derived systems to gain a deeper understanding of the factors controlling stereoselectivity and catalytic activity. jst.go.jp

Recent studies have demonstrated the use of rhodium catalysts, often generated from precursors like this compound, in the synthesis of axially chiral compounds and complex heterocyclic structures. tcichemicals.comorganic-chemistry.org

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its applications is driven by the fundamental goal of developing more efficient and sustainable methods for the synthesis of chiral molecules. numberanalytics.comjst.go.jp The primary objectives include:

Achieving High Enantioselectivity and Yield: The central aim is to develop catalytic systems that provide the desired enantiomer in high purity and with minimal waste.

Broadening Substrate Scope: Expanding the range of molecules that can be effectively synthesized using this compound-based catalysts.

Understanding Reaction Mechanisms: Gaining fundamental insights into how these catalysts function to enable the rational design of improved catalytic systems. csic.es

The ongoing research in this area contributes significantly to the fields of organic synthesis, materials science, and pharmaceutical development. nih.govmdpi.comuc.pt

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Acetylacetonato(1,5-cyclooctadiene)rhodium(I) | umicore.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 12245-39-5 | umicore.comsigmaaldrich.comsigmaaldrich.com |

| Chemical Formula | C13H19O2Rh | umicore.com |

| Molecular Weight | 310.20 g/mol | umicore.com |

| Appearance | Yellow crystalline solid | umicore.com |

| Core Metal | Rhodium | sigmaaldrich.com |

Table 2: Applications of this compound-Derived Catalysts

| Application Area | Specific Reaction Type | Reference |

|---|---|---|

| Asymmetric Synthesis | Hydrogenation of alkenes, ketones, imines | sigmaaldrich.comwiley-vch.deresearchgate.netresearchgate.net |

| Cross-Coupling Reactions | Silylation of aryl electrophiles | sigmaaldrich.com |

| Isomerization & Hydroformylation | Olefin functionalization | sigmaaldrich.com |

| Cycloaddition Reactions | [2+2+2] Cycloadditions | tcichemicals.com |

| C-H Functionalization | Asymmetric C-H activation | snnu.edu.cnnih.gov |

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| Acetylacetonato(1,5-cyclooctadiene)rhodium(I) | |

| This compound |

Properties

Molecular Formula |

C13H19O2Rh- |

|---|---|

Molecular Weight |

310.19 g/mol |

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-oxopent-2-en-2-olate;rhodium |

InChI |

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/p-1/b2-1-,8-7-;4-3-; |

InChI Key |

BUYVJWVYKPKZEX-DWVXZKBMSA-M |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C1/C=C\CC/C=C\C1.[Rh] |

Canonical SMILES |

CC(=CC(=O)C)[O-].C1CC=CCCC=C1.[Rh] |

Origin of Product |

United States |

Structural Elucidation and Mechanistic Activation of Chiralyst P310

Precatalyst Coordination Environment and Geometry of Chiralyst P310

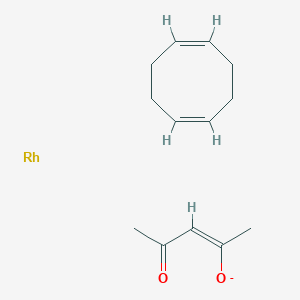

The solid-state structure of this compound, or [Rh(acac)(cod)], has been elucidated by single-crystal X-ray diffraction. iucr.orgresearchgate.net The rhodium(I) metal center adopts a square planar coordination geometry. rsc.org In this configuration, the rhodium atom is chelated by the bidentate acetylacetonate (B107027) (acac) ligand through its two oxygen atoms and by the 1,5-cyclooctadiene (B75094) (cod) ligand via its two C=C double bonds.

The acetylacetonate ligand forms a six-membered ring with the rhodium atom. The 1,5-cyclooctadiene ligand coordinates to the rhodium center in a tub conformation. Solid-state NMR spectroscopy, specifically 103Rh solid-state NMR, has been employed to further probe the coordination environment of rhodium in [Rh(cod)(acac)]. rsc.org The 103Rh chemical shift tensor parameters, such as the span (Ω) and skew (κ), provide detailed information about the electronic structure and symmetry of the rhodium center. For [Rh(cod)(acac)], the observed values of Ω and κ are similar to those of related complexes with a bidentate acac ligand and two η2-coordinating ligands, confirming the coordination environment. rsc.org

Table 1: Selected Crystallographic and Spectroscopic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C13H19O2Rh | chemicalbook.com |

| Molecular Weight | 310.19 g/mol | chemicalbook.comsigmaaldrich.com |

| Coordination Geometry | Square Planar | rsc.org |

| 103Rh SSNMR Span (Ω) | ~7000-8000 ppm | rsc.org |

Pathways for In Situ Generation of Active Catalytic Species from this compound

This compound is a precatalyst and requires in situ activation to generate the catalytically active species. The activation process typically involves the displacement of the acetylacetonate and/or the cyclooctadiene ligands by other ligands, such as phosphines, or by reactants like carbon monoxide and hydrogen (syngas).

One common activation pathway, particularly in hydroformylation reactions, involves the reaction of this compound with phosphine (B1218219) ligands and syngas. researchgate.netresearchgate.net The acetylacetonate ligand can be removed, leading to the formation of rhodium-phosphine complexes. For instance, in the presence of 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), Rh(acac)(CO)2, a close analog of this compound, is an effective catalyst system for formylation reactions. nih.gov The chloride-free nature of [Rh(COD)(acac)] is considered advantageous over chloride-containing precursors like [Rh(COD)(µ2-Cl)]2, as chloride ligands can have a deactivating effect on the catalytic reaction. mdpi.com

The reaction of [Rh(COD)(acac)] with a phosphine ligand can lead to the formation of various species depending on the reaction conditions and the nature of the phosphine. For example, the reaction with DPPMP in the presence of benzoic acid results in a mixture of [Rh(DPPMP)2][H(benzoate)2] and [Rh(COD)(µ2-benzoate)]2, which together act as the active catalyst. mdpi.com In some cases, the activation can lead to the formation of rhodium carbonyl clusters, such as [Rh4(CO)12] or [Rh6(CO)16], especially in the absence of strongly coordinating ligands. d-nb.info

Spectroscopic and Diffraction Techniques for Active Site Characterization

A variety of spectroscopic and diffraction techniques are employed to characterize the active catalytic species generated from this compound. These methods provide insights into the structure, bonding, and dynamics of the catalyst under reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

31P NMR spectroscopy is a powerful tool for studying the coordination of phosphine ligands to the rhodium center. It allows for the identification of different rhodium-phosphine complexes in solution and can provide information about their stoichiometry and geometry. mdpi.com For instance, in situ 31P{1H}-NMR has been used to study the reaction of [Rh(acac)(CO)2] with PPh3 under high pressure of syngas, revealing the formation of species like [HRh(CO)2(PPh3)2]. d-nb.info

1H and 13C NMR spectroscopy are used to characterize the organic ligands and, in some cases, to detect hydride species that are often key intermediates in catalytic cycles. d-nb.info

103Rh NMR spectroscopy , although challenging due to the low gyromagnetic ratio and quadrupolar nature of the 103Rh nucleus, can provide direct information about the rhodium center's electronic environment. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy:

In situ IR spectroscopy is particularly useful for monitoring the formation and consumption of metal carbonyl species, which are common in catalytic reactions involving carbon monoxide, such as hydroformylation. The stretching frequencies of the CO ligands are sensitive to the electronic environment of the metal center and can be used to identify different rhodium carbonyl complexes. researchgate.netmt.com

X-ray Absorption Spectroscopy (XAS):

XAS is a valuable technique for determining the local atomic and electronic structure around the rhodium atoms in both solid and solution phases, even under reaction conditions. mdpi.comresearchgate.net X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and coordination geometry of the rhodium center, while Extended X-ray Absorption Fine Structure (EXAFS) gives details about the bond distances and coordination numbers of the neighboring atoms. mdpi.comsciltp.com

Influence of Ancillary Ligands on this compound Reactivity

The reactivity and selectivity of the catalytic species generated from this compound are strongly influenced by the nature of the ancillary ligands, most notably phosphine ligands. The electronic and steric properties of these ligands can be tuned to optimize the performance of the catalyst for a specific reaction.

Electronic Effects: The electron-donating or -withdrawing nature of the phosphine ligand can affect the electron density at the rhodium center, which in turn influences its reactivity. For example, in rhodium-catalyzed hydroformylation, decreasing the basicity of the phosphine ligand has been shown to increase the enantioselectivity in certain cases. researchgate.net

Steric Effects: The steric bulk of the phosphine ligands plays a crucial role in controlling the regioselectivity and stereoselectivity of the catalytic reaction. Bulky phosphine ligands can create a specific steric environment around the rhodium center, favoring the formation of one product isomer over another. researchgate.netgoogle.com The "bite angle" of bidentate phosphine ligands is a key parameter that influences the geometry of the catalytic complex and, consequently, its selectivity. uva.nl

In the formylation of alkyl chlorides, the choice of phosphine ligand in combination with a rhodium precursor like Rh(acac)(CO)2 is critical for achieving high activity and selectivity. While monodentate ligands like PPh3 can be effective, bidentate ligands such as DPPP often lead to superior performance. nih.gov The combination of this compound with various phosphine ligands allows for the generation of a wide range of catalytically active species with tailored properties for diverse applications, including nitrile hydration and the hydroformylation of various olefins. researchgate.netpsu.eduuniovi.es

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acetylacetonato(1,5-cyclooctadiene)rhodium(I) | C13H19O2Rh |

| 1,3-Bis(diphenylphosphino)propane | C27H26P2 |

| 1,5-Cyclooctadiene | C8H12 |

| Acetylacetone | C5H8O2 |

| Benzoic acid | C7H6O2 |

| Carbon monoxide | CO |

| Hydrogen | H2 |

| Tetrarhodium dodecacarbonyl | C12O12Rh4 |

| Hexarhodium hexadecacarbonyl | C16O16Rh6 |

| Triphenylphosphine | C18H15P |

| (Acetylacetonato)dicarbonylrhodium(I) | C7H7O4Rh |

| Chloro(1,5-cyclooctadiene)rhodium(I) dimer | C16H24Cl2Rh2 |

| [Rh(DPPMP)2][H(benzoate)2] | Formula not specified |

| [Rh(COD)(µ2-benzoate)]2 | Formula not specified |

Catalytic Applications of Chiralyst P310 in Asymmetric Transformations

Enantioselective Hydrogenation Reactions Mediated by Chiralyst P310

The combination of this compound with chiral phosphine (B1218219) ligands creates powerful catalytic systems for the enantioselective hydrogenation of unsaturated compounds. This method is a cornerstone of modern organic synthesis, providing access to chiral alcohols, amines, and other valuable building blocks from prochiral olefins and ketones.

Asymmetric Hydrogenation of Olefins and Ketones

Catalytic systems derived from this compound are particularly effective for the asymmetric hydrogenation of functionalized olefins, such as α,β-unsaturated carboxylic acid derivatives and enamides. ethz.chdiva-portal.org The success of these reactions often relies on the presence of a coordinating group near the double bond, which can anchor the substrate to the chiral catalyst, thereby facilitating high levels of stereocontrol. ethz.ch For instance, the hydrogenation of α-dehydroamino acid derivatives using rhodium catalysts generated from precursors like this compound and chiral bisphosphine ligands, such as DIPAMP, has been a landmark in the industrial synthesis of compounds like L-DOPA. google.comprinceton.edu

In the realm of ketone hydrogenation, rhodium-based catalysts are also prominent. The asymmetric hydrogenation of various ketones, including α,β-unsaturated ketones, can be achieved with high enantioselectivity, yielding chiral secondary alcohols. nih.gov The choice of the chiral ligand is critical in directing the stereochemical outcome of the reduction of the carbonyl group.

Substrate Scope and Functional Group Tolerance in this compound Catalysis

The versatility of catalytic systems derived from this compound is demonstrated by their broad substrate scope and tolerance for various functional groups. In the asymmetric hydrogenation of olefins, a wide array of substrates can be successfully hydrogenated with high enantioselectivity. This includes α-dehydroamino esters, enamides, and β-dehydroamino esters. nih.gov The use of specific chiral ligands, such as SIPHOS, in conjunction with a rhodium precursor, has been shown to furnish α-amino acid derivatives with up to 99% enantiomeric excess (ee). nih.gov

The functional group tolerance of these catalytic systems is a significant advantage, allowing for the hydrogenation of complex molecules without the need for extensive protecting group strategies. For instance, rhodium-Josiphos catalytic systems have demonstrated the ability to hydrogenate substrates with unprotected amine functionalities. ethz.ch Furthermore, research has shown that various functional groups on the aromatic rings of substrates, such as chloro, and methoxy (B1213986) groups, are well-tolerated in rhodium-catalyzed hydroarylation reactions, a related transformation. researchgate.net

Below is an interactive data table illustrating the substrate scope in the asymmetric hydrogenation of selected olefins using a rhodium catalyst generated from a precursor like this compound with a chiral ligand.

| Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Methyl (Z)-α-acetamidocinnamate | (S,S)-Me-DuPHOS | N-Acetyl-(S)-phenylalanine methyl ester | >99% | nottingham.ac.uk |

| Methyl (Z)-α-acetamidoacrylate | (S,S)-Me-DuPHOS | N-Acetyl-(S)-alanine methyl ester | >99% | nottingham.ac.uk |

| Dimethyl itaconate | TangPhos | (S)-2-Methylsuccinic acid dimethyl ester | 99% | wiley-vch.de |

| (Z)-α-(Acetamido)cinnamic acid | (S)-BINAP | (S)-N-Acetylphenylalanine | ~100% | wiley-vch.de |

| β-Keto esters | BINAP | β-Hydroxy esters | High ee | google.com |

Diastereoselectivity and Enantioselectivity Inductions

The primary goal in asymmetric hydrogenation is the induction of high enantioselectivity, and catalytic systems derived from this compound have consistently achieved excellent results. Enantiomeric excesses of over 99% are frequently reported for the hydrogenation of various functionalized olefins and ketones. nih.govwiley-vch.de

In addition to enantioselectivity, diastereoselectivity is a crucial factor when the hydrogenation of a substrate can lead to the formation of multiple diastereomers. In the hydrogenation of tetrasubstituted olefins, for example, the creation of two adjacent stereocenters requires control over both the relative and absolute stereochemistry. While homogeneous catalysts can struggle with sterically hindered tetrasubstituted olefins, leading to issues with reactivity and selectivity, the appropriate choice of catalyst and conditions can favor the formation of a specific diastereomer. rsc.org The development of ruthenium-based catalysts, often used for a broader range of substrates than rhodium, has shown high cis-selectivity in the hydrogenation of certain cyclic tetrasubstituted olefins. wiley-vch.de

Asymmetric Isomerization Processes Utilizing this compound

Beyond hydrogenation, catalysts generated from this compound are also employed in asymmetric isomerization reactions. These transformations involve the repositioning of a double bond within a molecule to generate a chiral product, often with high atom economy.

Olefin Migrations and Chiral Product Formation

A notable application of this compound-derived catalysts is in the asymmetric isomerization of allylic alcohols. This reaction converts prochiral allylic alcohols into chiral aldehydes or ketones. For instance, the isomerization of geraniol (B1671447) to (R)-citronellal can be achieved with high enantioselectivity using a rhodium-BINAP catalyst. This transformation is a key step in some industrial syntheses of menthol. ethz.ch The mechanism involves the migration of the double bond, with the chirality being induced by the chiral ligand coordinated to the rhodium center.

Regioselective Isomerizations

In isomerization reactions where multiple isomeric products are possible, regioselectivity becomes a critical consideration. Catalytic systems can be designed to favor the formation of a specific constitutional isomer. For example, in the hydroformylation of internal olefins, which often involves an initial isomerization step, the catalyst can direct the reaction to produce predominantly linear or branched aldehydes. mdpi.comresearchgate.net While hydroformylation is a different transformation, the principles of catalyst-controlled isomerization and regioselectivity are relevant. The development of specific ligand architectures allows for the selective migration of the double bond to a terminal position before the addition of the formyl group, leading to the linear product. mdpi.com This demonstrates the potential for fine-tuning the regiochemical outcome of isomerization processes through catalyst design.

Hydroformylation Reactions Catalyzed by this compound

Hydroformylation, or the oxo process, is a significant industrial reaction that involves the addition of carbon monoxide (CO) and hydrogen (H₂) across an alkene to form aldehydes. This compound is a precursor for rhodium-based catalysts that are highly effective for this transformation, often in conjunction with phosphine or phosphite (B83602) ligands to control selectivity.

The hydroformylation of prochiral olefins using catalysts derived from this compound can lead to the formation of chiral aldehydes. The selectivity of these reactions, in terms of both regioselectivity (linear vs. branched aldehyde) and enantioselectivity, is highly dependent on the chiral ligand employed.

In the asymmetric hydroformylation of vinyl esters, such as vinyl acetate, rhodium catalysts generated in situ from a precursor like this compound in combination with chiral ligands have demonstrated high efficiency. For example, the use of bidentate phosphine-phosphorodiamidite ligands with a rhodium precursor has yielded high enantioselectivities and regioselectivities. d-nb.info Similarly, in the hydroformylation of allyl cyanide, rhodium catalysts paired with specific bisphosphite ligands have achieved significant enantiomeric excesses and good branch-to-linear ratios. ebi.ac.uk

The hydroformylation of styrene (B11656) typically yields the branched aldehyde, 2-phenylpropanal, as the major product. However, by employing strong π-acceptor ligands, the regioselectivity can be inverted to favor the linear aldehyde, 3-phenylpropanal. rsc.org Research has shown that binaphthol-based diphosphite and bis(dipyrrolyl-phosphorodiamidite) ligands in conjunction with a rhodium catalyst can achieve high selectivities for the linear product with minimal hydrogenation byproducts. rsc.org

Table 1: Asymmetric Hydroformylation of Various Alkenes with Rhodium Catalysts This table presents data from studies using rhodium precursors in combination with various chiral ligands, illustrating the types of results achievable with catalyst systems derived from precursors like this compound.

| Substrate | Chiral Ligand Type | Regioselectivity (branched:linear) | Enantioselectivity (% ee) | Reference |

| Vinyl Acetate | Bidentate Phosphine-Phosphorodiamidite | >1000:1 | 91.3 | d-nb.info |

| Vinyl Laurate | Bidentate Phosphine-Phosphorodiamidite | 477:1 | 95.1 | d-nb.info |

| Allyl Cyanide | Bisphosphite | 20:1 | 80 | ebi.ac.uk |

| Styrene | Bis(dipyrrolyl-phosphorodiamidite) | 1:5 (linear favored) | N/A | rsc.org |

The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow mechanism, involves a series of key steps. The active catalytic species is typically a rhodium-hydride complex, which is formed in situ from a precursor like this compound. The main steps are:

Olefin Coordination: The alkene substrate coordinates to the rhodium center.

Migratory Insertion: The hydride ligand migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This step is crucial for determining the regioselectivity of the reaction. The choice of ligands significantly influences whether the hydride adds to the internal or terminal carbon of the double bond, thus dictating the formation of a branched or linear alkyl chain, respectively. rsc.org

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.

CO Migratory Insertion: The alkyl group migrates to the coordinated CO, forming a rhodium-acyl species.

Oxidative Addition and Reductive Elimination: The cycle is completed by the reaction with H₂, which leads to the reductive elimination of the aldehyde product and regeneration of the rhodium-hydride catalyst. nih.gov

In asymmetric hydroformylation, the chiral ligands create a chiral environment around the rhodium center, influencing the facial selectivity of the olefin coordination and/or the migratory insertion step, thereby leading to the preferential formation of one enantiomer of the chiral aldehyde.

C-H Activation and Functionalization Strategies with this compound

Rhodium catalysts, often generated from precursors such as this compound, are powerful tools for C-H activation and subsequent functionalization. These reactions offer an atom-economical approach to forming new carbon-carbon and carbon-heteroatom bonds.

Rhodium(III) catalysts have been shown to enable the enantiotopic C-H activation of prochiral starting materials. americanelements.com For instance, the desymmetrization of cyclopropylmethyl alcohols has been achieved through an intramolecular C-H cyclization catalyzed by a rhodium complex in the presence of a C₂-symmetric bidentate ligand, affording enantioenriched products. nih.gov While specific examples directly citing this compound are less common in the literature for this transformation, its role as a Rh(I) precursor makes it a suitable starting point for accessing the necessary Rh(III) active species through an oxidative addition process. The strategy relies on a directing group within the substrate to position the rhodium catalyst for selective activation of one of two enantiotopic C-H bonds.

Rhodium(III)-catalyzed ortho-halogenations represent an efficient method for the regioselective functionalization of aromatic compounds. nih.gov These reactions typically proceed via a C-H activation mechanism, where a directing group on the substrate guides the rhodium catalyst to a specific ortho position. Halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are commonly used. For example, N-acylsulfoximines can be selectively brominated and iodinated at the ortho position in the presence of a rhodium(III) catalyst. nih.gov Similarly, anilines can undergo ortho-halogenation when a removable N-nitroso directing group is used. nih.gov The active Rh(III) catalyst for these transformations can be generated from a Rh(I) precursor like this compound.

Table 2: Examples of Rhodium-Catalyzed Ortho-Halogenation This table summarizes rhodium-catalyzed ortho-halogenation reactions, which can be performed using catalyst systems derived from precursors like this compound.

| Substrate Type | Directing Group | Halogenating Agent | Catalyst System | Reference |

| N-Acylsulfoximines | Sulfoximine | NBS, NIS | Rh(III) | nih.gov |

| Anilines | N-Nitroso | N/A | Cp*Rh(III) | nih.gov |

[4+2] and [4+1] Annulation Reactions Employing this compound

Annulation reactions are powerful methods for the construction of cyclic compounds. Rhodium catalysts, potentially derived from this compound, can facilitate various types of cycloadditions.

While specific literature detailing the use of this compound in [4+2] and [4+1] annulations is not extensive, the general reactivity of rhodium complexes in such transformations is well-documented. For instance, rhodium(I) complexes are known to catalyze [4+2] cycloadditions between vinylallenes and alkynes to produce benzene (B151609) derivatives. rsc.org Furthermore, rhodium-catalyzed [4+2+1] cycloadditions involving ene/yne-ene-allenes and carbon monoxide have been developed to synthesize seven-membered rings. pku.edu.cn

In the context of [4+1] cycloadditions, transition metal catalysts, including those of nickel, have been used for the reaction of 1,3-dienes with a vinylidene equivalent to form cyclopentenes. nih.gov Although rhodium is not the most common catalyst for this specific transformation, its ability to interact with dienes and carbene precursors suggests potential applicability. The use of this compound in these contexts would likely involve its conversion to a coordinatively unsaturated Rh(I) species that can then engage in the catalytic cycle of the annulation reaction. Further research is needed to fully explore the potential of this compound in these specific annulation strategies.

Cascade Michael-Alkylation Reactions Facilitated by this compound

The cascade Michael-alkylation reaction is a powerful synthetic tool that forms multiple carbon-carbon bonds in a single operation to construct complex molecular architectures, such as functionalized cyclopropanes. nottingham.ac.uk This process involves a sequential Michael addition followed by an intramolecular alkylation. While this compound is a precursor for rhodium(I) catalysts known to initiate Michael additions, specific literature detailing its application in a complete cascade Michael-alkylation sequence is not extensively documented. However, its role in the critical first step, the asymmetric Michael addition (or conjugate addition), is well-established, forming the foundation for such potential cascades.

Rhodium(I) complexes generated from precursors like this compound, in combination with chiral phosphine ligands, are highly effective for the conjugate addition of various nucleophiles to α,β-unsaturated systems. The acetylacetonato (acac) ligand in the precatalyst can influence the reaction, and its removal or substitution is a key step in the catalytic cycle to generate the active catalytic species. chinesechemsoc.org For a subsequent alkylation step to occur in a cascade fashion, the rhodium enolate intermediate formed after the initial Michael addition would need to be trapped intramolecularly by an electrophilic group. While research has detailed cascade processes using other catalytic systems, such as the combination of a chiral urea (B33335) for Michael addition and a separate platinum catalyst for the subsequent alkylation, direct examples initiated solely by a this compound-derived catalyst remain a developing area of research. semanticscholar.org

Asymmetric Arylation Protocols with this compound

This compound, or its chemical equivalent Rh(acac)(cod), is a prominent precatalyst for rhodium-catalyzed asymmetric arylation reactions, particularly the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. These reactions are fundamental for creating chiral molecules containing new aryl-carbon bonds with high enantioselectivity.

In one study, a catalyst system generated from [Rh(acac)(COD)] and the chiral phosphine ligand BOBPHOS was found to be highly effective for the arylation of challenging substrates like Cbz-dehydropiperidone. ua.es This system demonstrated superior reactivity compared to traditional Rh/BINAP catalysts, providing good yields and high enantioselectivity. ua.es For instance, the reaction of N-Cbz-5,6-dihydropyridin-2-one with 4-fluorophenylboronic acid using the Rh/(R,R,R)-BOBPHOS catalyst afforded the product in 85% yield and 98% enantiomeric excess (ee). ua.es

Another investigation into the asymmetric arylation of ethyl glyoxylate (B1226380) employed a related precursor, Rh(acac)(C₂H₄)₂, with a TADDOL-derived phosphane-phosphite ligand. semanticscholar.org This combination yielded ethyl mandelate (B1228975) derivatives with up to 69% ee, highlighting how the choice of chiral ligand is crucial for achieving stereocontrol. semanticscholar.org The reaction mechanism for these arylations typically involves the transmetalation of the aryl group from the boron reagent to the rhodium(I) center, followed by insertion of the enone into the rhodium-aryl bond and subsequent protonolysis to yield the final product and regenerate the catalyst. chinesechemsoc.org

Carbozincation and Silylation of Aryl Electrophiles

This compound is explicitly cited as a catalyst precursor for carbozincation reactions and the silylation of aryl electrophiles. ku.edu These transformations provide routes to functionalized organozinc reagents and valuable arylsilanes.

Carbozincation: A rhodium-catalyzed carbozincation of ynamides using diorganozinc reagents has been developed with [Rh(cod)(acac)] as the catalyst. This reaction proceeds with high regio- and stereoselectivity to produce multisubstituted enamides, which are important synthetic building blocks. The catalytic cycle is proposed to start with a ligand exchange to form an active R-Rh species, which then undergoes insertion into the alkyne. A final transmetalation with the zinc reagent furnishes a vinylic zinc species and regenerates the rhodium catalyst. For example, the reaction of an N-alkynyl oxazolidinone with diethylzinc (B1219324) in the presence of the Rh(cod)(acac) catalyst yields the corresponding syn-β-enamide product efficiently.

Silylation: An efficient and general method for the silylation of aryl halides has been developed using this compound (Rh(acac)(cod)) as the catalyst and triethoxysilane (B36694) as the silylating agent. This protocol is applicable to a broad range of aryl iodides, including those with electron-deficient and ortho-substituted groups. The addition of tetra-n-butylammonium iodide (TBAI) was found to be crucial for the effective silylation of aryl bromides and triflates. The reaction of 4'-bromoacetophenone (B126571) with triethoxysilane, catalyzed by Rh(acac)(cod) in the presence of TBAI, produced the corresponding aryltriethoxysilane in 76% yield. This method provides a significant advancement over previous palladium-catalyzed systems due to its broader substrate scope.

Reaction Mechanism Studies and Pathway Analysis of Chiralyst P310 Catalysis

Comprehensive Elucidation of Catalytic Cycles

Catalytic systems generated from Chiralyst P310 operate through various catalytic cycles, the nature of which is highly dependent on the specific reaction, ligands, and substrates involved. While a single, universal cycle does not exist, common pathways have been proposed for key transformations like hydrogenation and hydroformylation.

For instance, in asymmetric hydrogenation reactions utilizing diphosphine ligands, two primary mechanistic pathways are often considered: the "unsaturated" pathway and the "dihydride" pathway. ub.edu In the unsaturated mechanism, the chiral rhodium-diphosphine complex coordinates with the prochiral substrate. This is followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product. The enantioselectivity is determined at the substrate coordination step. ub.edu Conversely, the dihydride pathway proposes that the oxidative addition of hydrogen to the rhodium complex occurs first, forming a dihydride species, which then coordinates the substrate. ub.edu

In hydroaminomethylation, a tandem reaction involving hydroformylation and reductive amination, the catalytic cycle is more complex. Using a catalyst system derived from Rh(acac)(cod) and a ligand such as SulfoXantphos, the cycle involves the initial formation of a rhodium-hydride species. researchgate.netacs.org This species then coordinates with the olefin, followed by migratory insertion of carbon monoxide to form an acyl-rhodium intermediate. Subsequent hydrogenolysis releases the aldehyde, which then undergoes condensation with an amine to form an enamine or imine. The rhodium catalyst then facilitates the hydrogenation of this intermediate to the final amine product. researchgate.netacs.orgacs.org

A proposed catalytic cycle for a rhodium-catalyzed transfer hydroarylation reaction, which shares mechanistic features with other Rh(I)-catalyzed processes, involves several key steps:

Ligand Exchange : The precatalyst undergoes base-assisted ligand exchange with a substrate alcohol to form a catalytically active alkoxide complex. nih.gov

β-Carbon Elimination : This is a crucial C-C bond activation step. nih.gov

Migratory Insertion : A ketone substrate inserts into the Rh-aryl bond. nih.gov

Isomerization and Transmetalation : These steps lead to product formation and regeneration of the active catalyst. nih.gov

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is fundamental to validating proposed catalytic cycles. In catalytic systems derived from this compound, various spectroscopic and analytical techniques are employed to detect and characterize these transient species.

In rhodium-catalyzed hydrogenation, solvated diphosphine-Rh complexes and diastereomeric substrate-catalyst complexes have been observed and characterized both in solution and in the solid state. ub.edu The relative stability of these intermediates often dictates the predominant mechanistic pathway.

For hydroformylation and related carbonylation reactions, key intermediates include rhodium-hydrido-carbonyl species and rhodium-acyl complexes. The active catalyst species is often in a pre-equilibrium with a resting state, which can be influenced by the concentration of reactants like CO and H₂. acs.org In a mechanistic study of a transfer hydroarylation, putative intermediates such as a rhodium-alkoxide complex and a rhodium-aryl complex were synthesized and characterized to confirm their roles in the catalytic cycle. nih.gov

In some instances, unexpected intermediates can be formed. For example, in a rhodium-catalyzed intramolecular [5+2] cycloaddition, a rhodium-carbene intermediate was proposed to react with the cyclooctadiene ligand from the catalyst precursor, leading to a cyclopropane (B1198618) byproduct. nih.gov

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction rates and help identify the rate-determining step (RDS) of a catalytic cycle. For reactions catalyzed by systems derived from this compound, the kinetics can be complex, often showing non-linear dependencies on substrate and catalyst concentrations.

In the hydroformylation of 1-decene (B1663960) using a catalyst derived from Rh(acac)(cod), kinetic studies revealed a first-order dependence on the catalyst concentration and hydrogen partial pressure. researchgate.net However, the reaction rate can also be inhibited by high concentrations of CO, a common phenomenon in hydroformylation catalysis. researchgate.netresearchgate.net

A kinetic study of the polymerization of phenylacetylene (B144264) using this compound as the catalyst precursor demonstrated a pseudo-first-order kinetic plot, indicating a constant radical concentration during the polymerization. acs.org The linear growth of the polymer's molecular weight with monomer conversion suggested an efficient initiation and negligible chain transfer reactions. acs.org

Stereochemical Models and Transition State Analysis in Chiral Induction

When this compound is combined with chiral ligands, the resulting catalyst can induce high levels of enantioselectivity. Understanding the origin of this chiral induction requires the development of stereochemical models and the analysis of transition states.

In asymmetric hydrogenation, the widely accepted quadrant model for chiral diphosphine ligands helps to predict the stereochemical outcome. The model considers the steric interactions between the substituents on the substrate and the phenyl groups of the phosphine (B1218219) ligand in the catalyst-substrate complex. The preferred binding conformation of the substrate to the chiral catalyst determines the face of the double bond that is exposed to hydrogen addition, thereby controlling the stereochemistry of the product.

For rhodium-catalyzed asymmetric 1,4-addition reactions, the enantioselectivity is often dictated by the transition state of the migratory insertion step. The chiral ligand creates a specific three-dimensional environment around the rhodium center, forcing the substrate and the nucleophile to approach in a well-defined orientation that minimizes steric hindrance. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these transition states and rationalize the observed enantioselectivities. acs.org

In a study of rhodium-catalyzed arylative cyclization using a C₂-symmetric chiral diene ligand, high enantioselectivity was achieved. acs.org The stereochemical outcome is rationalized by the specific coordination of the substrate to the chiral rhodium complex, which directs the subsequent C-C bond formation to one enantiotopic face.

Influence of Solvent Effects on Reaction Pathways and Enantioselectivity

The choice of solvent can have a profound impact on the reaction pathway, rate, and enantioselectivity of catalytic reactions involving this compound. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the energy of transition states.

In rhodium-catalyzed 1,4-addition reactions, the solvent system can significantly affect the outcome. For example, using a toluene/water solvent system with a specific base was found to have a pronounced beneficial effect on the selectivity of the reaction. acs.org In hydroaminomethylation, aqueous microemulsion systems have been successfully employed. researchgate.net These systems, composed of a polar phase, a nonpolar phase, and a surfactant, allow for the use of water-soluble ligands and facilitate catalyst recycling. researchgate.netacs.org

The use of thermomorphic solvent systems, such as methanol (B129727) and dodecane, has also been investigated for hydroaminomethylation. acs.org In such systems, the components are miscible at the reaction temperature but form separate phases upon cooling, which aids in the separation of the catalyst from the product.

The table below summarizes the effect of different solvent systems on a Rhodium-catalyzed 1,4-addition reaction. acs.org

| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| 1 | 9a | KOH | Toluene | 25 | 41 |

| 2 | 9a | Cs₂CO₃ | Toluene/Water | 95 | 99 |

| 3 | 9a | K₃PO₄ | Toluene/Water | 88 | 98 |

Data illustrates the significant impact of solvent and base combination on yield and enantiomeric excess (ee).

Role of Additives and Cocatalysts in this compound Systems

Additives and cocatalysts can play a crucial role in modulating the activity and selectivity of catalytic systems derived from this compound. These substances can act as bases, acids, or ligands, or they can influence the formation of the active catalytic species.

In many rhodium-catalyzed reactions, a base is required to facilitate a key step in the catalytic cycle. For example, in the asymmetric 1,4-addition of boronic acids, bases like Cs₂CO₃ or K₃PO₄ are essential for the transmetalation step. acs.org The choice of base can significantly impact the reaction's efficiency and selectivity.

In some cases, additives are necessary to initiate the reaction. A study on asymmetric hydrogenation noted that in the absence of certain additives like Et₃N, no reaction would occur, highlighting the additive's role in the formation of the active catalyst. ub.edu

Electron-poor phosphite (B83602) or phosphine ligands can also be considered additives that improve the efficiency of certain cycloaddition reactions. nih.gov These ligands can modify the electronic properties of the rhodium center, thereby enhancing its catalytic activity. In some catalytic systems, the addition of a co-catalyst is necessary to perform a tandem reaction. For instance, in a one-pot ethenolysis/hydroaminomethylation protocol, careful selection of reaction conditions was critical to avoid negative interference between the two different catalytic systems. researchgate.net

Rational Ligand Design and Modification Strategies for Chiralyst P310 Systems

Impact of Ligand Structural Modifications on Catalytic Performance

A critical parameter in diphosphine ligands, which are commonly used in rhodium catalysis, is the P-M-P bite angle. capes.gov.br This angle, formed between the two phosphorus donor atoms and the metal center, can dictate the geometry of the catalytic complex and, consequently, its reactivity and selectivity. capes.gov.brwikipedia.org For instance, in rhodium-catalyzed hydroformylation, ligands with larger bite angles often favor the formation of linear aldehydes. wikipedia.orgpsu.edu The rigidity or flexibility of the ligand backbone also plays a crucial role; flexible backbones can accommodate a wider range of bite angles, which may be advantageous in different catalytic cycles. psu.edu

The electronic properties of ligands, modulated by the introduction of electron-donating or electron-withdrawing groups, also have a substantial impact. Electron-rich ligands can increase the electron density on the rhodium center, which may enhance certain catalytic steps. nih.gov Conversely, electron-withdrawing groups can make the metal center more electrophilic, altering its interaction with substrates. Studies have shown that the electronic nature of phosphine (B1218219) ligands affects reactivity in processes like dehydrogenative silylation and germylation. nih.gov

The modification of ligands extends to creating a chiral environment around the metal. The development of P-chiral ligands and phosphine-oxazoline (PHOX) ligands has led to significant improvements in enantioselectivity for various reactions. ajchem-b.com The modular nature of ligands like PHOX allows for systematic tuning of their steric and electronic properties, expanding the scope of asymmetric hydrogenation. pnas.org

Below is an interactive table summarizing the impact of various ligand modifications on catalytic performance in rhodium-catalyzed reactions.

| Ligand Modification | Effect on Catalytic Performance | Example Reaction(s) |

| Increased Bite Angle | Often increases regioselectivity towards linear products; can increase reaction rate. wikipedia.orgpsu.edu | Hydroformylation |

| Increased Ligand Flexibility | Allows for a wider range of coordination geometries, potentially accommodating different substrates or intermediates. psu.edu | General Asymmetric Catalysis |

| Electron-Donating Groups | Increases electron density on Rh, potentially accelerating catalytic steps. nih.govbeilstein-journals.org | Dehydrogenative Silylation, ROMP |

| Electron-Withdrawing Groups | Decreases electron density on Rh, altering substrate-metal interactions. beilstein-journals.org | ROMP |

| P-Chiral Ligands | Enhances enantioselectivity. ajchem-b.com | Asymmetric Hydrogenation |

| Modular P,N-Ligands (e.g., PHOX) | Allows for fine-tuning of steric and electronic properties, expanding substrate scope and improving enantioselectivity. pnas.org | Asymmetric Hydrogenation of unfunctionalized olefins |

Design Principles for Enhancing Enantioselectivity and Turnover

The rational design of chiral ligands is a cornerstone of asymmetric catalysis, with the goal of maximizing both enantioselectivity and the number of turnovers a catalyst can perform. Several key principles guide the development of new and improved rhodium-based catalysts.

Creation of a Well-Defined Chiral Pocket: A primary strategy is to design ligands that create a sterically defined and rigid chiral environment around the metal center. This "chiral pocket" forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. C2-symmetric diphosphine ligands were early, successful examples of this principle. pnas.org

Steric and Electronic Tuning: The enantioselectivity of a reaction is often a delicate balance of steric and electronic factors. Fine-tuning the substituents on the chiral ligand can have a profound effect. For example, bulky substituents can enhance steric repulsion, leading to better facial discrimination of the substrate. The electronic properties of the ligand can influence the binding affinity of the substrate and the energetics of the transition states. nih.gov The use of P-chiral ligands has proven effective in enhancing both selectivity and reaction rates in asymmetric hydrogenation. ajchem-b.com

Secondary Interactions: Incorporating functional groups into the ligand that can engage in non-covalent interactions, such as hydrogen bonding, with the substrate can significantly enhance enantioselectivity. nih.govd-nb.infonih.gov These interactions help to lock the substrate into a specific conformation within the active site, leading to higher levels of asymmetric induction. This approach has been successfully applied in rhodium-catalyzed asymmetric hydrogenation. nih.govd-nb.infonih.gov

High-Throughput Screening and Modular Ligand Design: The development of modular ligands, where different components can be easily varied, allows for the rapid generation of large libraries of catalysts. unl.edu This, combined with high-throughput screening techniques, accelerates the discovery of highly active and enantioselective catalysts for specific transformations. acs.org Supramolecular strategies, where ligand components self-assemble, are particularly powerful in this regard. unl.edu

The table below outlines key design principles and their impact on enantioselectivity and turnover number (TON).

| Design Principle | Mechanism of Enhancement | Impact on Enantioselectivity | Impact on Turnover Number (TON) |

| Rigid Chiral Pocket | Enforces a specific substrate binding orientation. pnas.org | High | Often High |

| Steric Tuning | Increases steric hindrance to favor one enantiomer. nih.gov | High | Can be substrate-dependent |

| Electronic Tuning | Modulates metal-substrate interactions and transition state energies. nih.gov | High | Can be enhanced |

| Secondary Interactions (e.g., H-bonding) | Orients the substrate through non-covalent interactions. nih.govd-nb.infonih.gov | Very High | Can be enhanced |

| Modular Ligand Design | Facilitates rapid optimization of ligand structure. unl.edu | Optimized for specific reactions | Optimized for specific reactions |

Exploration of Bimetallic and Heterobimetallic Architectures Incorporating Rhodium

The concept of using two distinct metal centers in close proximity has emerged as a powerful strategy in catalysis. These bimetallic and heterobimetallic systems can exhibit unique reactivity and selectivity that are not achievable with their monometallic counterparts. chesci.comtandfonline.com

Cooperative Catalysis: In heterobimetallic complexes, the two different metals can play complementary roles. For example, an early transition metal might act as a Lewis acid to activate a substrate, while a late transition metal like rhodium performs the primary catalytic transformation. tandfonline.com This cooperative action can lead to enhanced reaction rates and novel reaction pathways. chesci.com

Relay Catalysis: Bimetallic systems can also operate in a relay fashion, where the product of a reaction catalyzed by the first metal becomes the substrate for the second. An example is the tandem insertion/asymmetric Claisen rearrangement achieved with a rhodium(II)/indium(III) system. nih.govscu.edu.cn Similarly, an iron/rhodium bimetallic system has been developed for sequential alkynylation and cyclotrimerization reactions. mdpi.com

Modulation of Electronic Properties: The presence of a second metal can significantly alter the electronic properties of the rhodium center. This can be due to direct metal-metal bonding or through-ligand electronic effects. chesci.com For instance, heterobimetallic paddlewheel complexes of rhodium and bismuth have shown outstanding selectivity in carbene transfer reactions, partly because the bismuth atom modifies the electronic environment of the rhodium active site. nih.gov

Nanoparticle Catalysts: Heterobimetallic nanoparticles, such as those composed of cobalt and rhodium, have demonstrated high efficacy in carbonylation reactions like the Pauson-Khand reaction. rsc.org The catalytic performance of these bimetallic nanoparticles is often superior to that of the individual metals. rsc.org

The following table presents examples of bimetallic and heterobimetallic rhodium systems and their catalytic applications.

| Bimetallic/Heterobimetallic System | Catalytic Application | Mode of Action |

| Rh(II)/In(III) | Tandem Insertion/Asymmetric Claisen Rearrangement nih.govscu.edu.cn | Relay Catalysis |

| Fe(III)/Rh(I) | Sequential Alkynylation/Cyclotrimerization mdpi.com | Relay Catalysis |

| Bi/Rh Paddlewheel | Asymmetric Carbene Transfer Reactions nih.gov | Electronic Modulation |

| Co/Rh Nanoparticles | Pauson-Khand type reactions rsc.org | Cooperative Catalysis |

| Ti/Pd | Allylic Amination wikipedia.org | Electronic Modulation (Pd→Ti dative interaction) |

Supramolecular Approaches to Chiral Catalysis with Rhodium Centers

Supramolecular chemistry, which utilizes non-covalent interactions to assemble complex structures, offers a powerful and versatile approach to designing chiral catalysts. unl.edu By employing self-assembly principles, it is possible to create highly organized and tunable catalytic systems centered around a rhodium core.

Self-Assembled Bidentate Ligands: A prominent strategy involves the self-assembly of two monodentate ligands, each containing a recognition site (e.g., for hydrogen bonding), to form a bidentate ligand around the rhodium center. nih.govnih.gov This modular approach allows for the rapid generation of diverse catalyst libraries by simply mixing different ligand components. The strength of the non-covalent interaction, such as a hydrogen bond, can be critical for the formation and stability of the active catalyst. nih.gov

Encapsulation and Host-Guest Chemistry: Rhodium catalysts can be encapsulated within larger supramolecular hosts, such as cages or capsules. researchgate.net This encapsulation creates a defined microenvironment around the active site, which can influence selectivity. For instance, encapsulating a rhodium hydroformylation catalyst can lead to size-selective catalysis, and incorporating chirality into the host can induce enantioselectivity in the reaction taking place within the cavity. researchgate.net

Remote Chiral Control: Supramolecular assemblies allow for the positioning of chiral elements at a distance from the rhodium center. unl.edu Surprisingly, these remote chiral groups can still significantly influence the enantioselectivity of the catalytic reaction, demonstrating that the entire supramolecular architecture contributes to the chiral induction. unl.edu

Rational Optimization: The understanding of supramolecular interactions allows for the rational design and optimization of catalysts. For example, by identifying a crucial hydrogen bond between the catalyst and substrate, it is possible to computationally predict and then experimentally verify that strengthening this interaction (e.g., by replacing a urea (B33335) with a phosphine oxide) leads to a faster and more selective catalyst. nih.govd-nb.info

The table below highlights various supramolecular strategies and their application in rhodium-catalyzed chiral reactions.

| Supramolecular Strategy | Description | Example Application |

| Self-Assembled Ligands | Monodentate ligands with recognition sites self-assemble into a bidentate ligand around the metal. nih.govnih.gov | Asymmetric Hydrogenation |

| Catalyst Encapsulation | The rhodium complex is housed within a supramolecular cage or capsule. researchgate.net | Asymmetric Hydroformylation |

| Remote Chiral Recognition | Chiral groups positioned away from the metal center influence enantioselectivity through the supramolecular framework. unl.edu | Asymmetric Hydrogenation |

| Rational In Silico Design | Computational methods are used to predict and optimize non-covalent interactions for improved catalyst performance. nih.govd-nb.info | Asymmetric Hydrogenation |

Computational Chemistry and Theoretical Investigations of Chiralyst P310

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of asymmetric hydrogenation catalyzed by rhodium-TunePhos type complexes, DFT studies are crucial for elucidating the step-by-step reaction mechanism.

Researchers have explored two primary mechanistic proposals for Rh-catalyzed asymmetric hydrogenation: the "unsaturated" pathway and the "dihydride" pathway. acs.org DFT calculations help to map the potential energy surfaces for both routes. Recent computational work on related systems often shows that these pathways may converge before the enantioselective step occurs. acs.orgresearchgate.net

DFT studies on similar ruthenium-based catalysts have proposed a mechanism involving a stepwise transfer of a hydride and a proton from a metal-dihydride intermediate to the substrate. rsc.org For rhodium-catalyzed hydrogenations of enamides, DFT calculations using the B3LYP functional have been employed to map the potential energy surfaces for various ligands and substrates, providing a detailed picture of the reaction coordinates. nih.gov These calculations analyze the thermodynamics and kinetics of key steps, including:

Oxidative addition of hydrogen to the Rh(I) complex.

Coordination of the prochiral substrate.

Migratory insertion of the olefin into a Rh-H bond.

Reductive elimination of the saturated product.

The calculations often reveal that the oxidative addition of H₂ is a critical, and in some cases irreversible, step that can be rate- and selectivity-determining. uit.no

Table 1: Illustrative DFT-Calculated Steps in a Generic Rh-TunePhos Catalyzed Hydrogenation This table presents conceptual data representative of findings in the literature for similar catalytic systems.

| Catalytic Step | Description | Typical Computational Finding |

| Substrate Binding | Coordination of the olefinic substrate to the Rh(I)-TunePhos complex. | Exergonic, forms a stable catalyst-substrate adduct. |

| H₂ Oxidative Addition | Addition of molecular hydrogen to the rhodium center to form a Rh(III) dihydride. | Can be the rate-determining step; geometry of approach is critical. |

| Migratory Insertion | Insertion of the C=C bond into a Rh-H bond, forming the C-H bond and setting the stereocenter. | Often the enantio-determining step; transition state energies for R vs. S pathways are compared. |

| Reductive Elimination | Release of the hydrogenated product and regeneration of the Rh(I) catalyst. | Typically a low-barrier, fast process. |

Computational Modeling of Enantioselectivity and Chiral Recognition

The primary goal of computational modeling in this field is to understand and predict enantioselectivity. This is achieved by calculating the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers of the product. The enantiomeric excess (ee) is directly related to this energy difference.

Computational studies have demonstrated that non-covalent interactions, such as steric repulsion and van der Waals forces between the chiral ligand and the substrate in the transition state, are the main factors governing chiral recognition. researchgate.net For ligands like TunePhos, the dihedral angle of the biaryl backbone, which is controlled by the length of the tether connecting the aryl groups, creates a well-defined chiral pocket. psu.edu

Quadrant diagrams are often used to visualize the steric environment created by the chiral ligand. DFT calculations can precisely model the interactions within each quadrant, explaining why one substrate orientation (leading to one enantiomer) is favored over the other. researchgate.net Studies on related systems have used computational analysis to shed light on how hydrogen bonding between a ligand and substrate can act as a substrate-orienting effect, thus controlling enantioselectivity. researchgate.net

Prediction of Intermediate Structures and Transition State Energies

A key strength of computational chemistry is its ability to predict the geometry and energy of highly reactive species that are difficult or impossible to observe experimentally, such as reaction intermediates and transition states.

For rhodium-catalyzed hydrogenation, DFT calculations can optimize the structures of:

The initial Rh(I)-ligand complex.

The catalyst-substrate adduct.

The crucial Rh(III)-dihydride intermediate. researchgate.net

The transition states for migratory insertion leading to the major and minor products.

By calculating the Gibbs free energies of these species, a complete energy profile for the catalytic cycle can be constructed. The highest energy barrier on this profile identifies the rate-determining step, while the difference in barrier heights for the two stereoisomeric pathways determines the enantioselectivity. uit.no DFT calculations on copper-catalyzed systems have similarly revealed novel dimeric copper hydride transition states to explain observed selectivities. rsc.org

Table 2: Representative Predicted Relative Energies for Intermediates and Transition States (TS) in a Model Asymmetric Hydrogenation This table presents hypothetical but mechanistically representative energy values (kcal/mol) relative to the separated catalyst and reactants.

| Species | Description | Predicted Relative Free Energy (ΔG, kcal/mol) |

| Catalyst + Substrate + H₂ | Separated reactants | 0.0 |

| Catalyst-Substrate Adduct | Substrate coordinated to Rh(I) | -5.2 |

| Rh(III)-Dihydride-Substrate | Oxidative addition product | +3.5 |

| TS for major product (TS_major) | Transition state for migratory insertion | +15.1 |

| TS for minor product (TS_minor) | Transition state for migratory insertion | +17.3 |

| Product Complex | Product coordinated to Rh(I) | -12.8 |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to analyze the electronic properties of the catalyst and how they influence reactivity. Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to determine the charge distribution within the complex.

These calculations reveal the electronic nature of the metal center and the phosphorus atoms of the TunePhos ligand. The σ-donating and π-accepting properties of the phosphine (B1218219) ligand are critical. They modulate the electron density at the rhodium center, which in turn affects its ability to activate H₂ and bind the substrate. amazonaws.com For instance, systematic studies of different cyclopentadienyl (B1206354) ligands in Rh(III) catalysis have correlated their electronic and steric properties to observed reactivity and selectivity. nih.gov

Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the key orbital interactions during steps like oxidative addition. In many catalytic systems, the interaction between the HOMO of the metal complex and the σ* antibonding orbital of H₂ is crucial for hydrogen activation.

In Silico Screening and Virtual Ligand Design for Chiralyst P310 Analogues

Computational methods enable the in silico (computer-based) screening of virtual libraries of ligands before committing to their synthesis. This approach accelerates the discovery of new, more effective catalysts. For systems based on this compound, this involves designing analogues of a known effective ligand, like a TunePhos derivative, and computationally evaluating their performance.

The process typically involves:

Creating a Virtual Library: New ligands are designed by systematically modifying the parent structure. For a TunePhos ligand, this could involve changing the substituents on the phosphorus atoms (e.g., replacing phenyl with other aryl or alkyl groups) or altering the length and nature of the tether that controls the biaryl dihedral angle. psu.edu

Computational Evaluation: Each new ligand is used to build a model of the catalytic transition state for a benchmark reaction.

Performance Prediction: The key metric, the energy difference between the major and minor transition states (ΔΔG‡), is calculated for each analogue. A larger ΔΔG‡ predicts higher enantioselectivity.

Prioritization: The most promising candidates identified in silico are then prioritized for laboratory synthesis and testing.

This strategy allows researchers to explore a much wider chemical space than would be possible through physical experimentation alone, focusing resources on the most promising ligand designs.

Table 3: Conceptual Framework for In Silico Screening of TunePhos Analogues

| Ligand Analogue Modification | Property to Evaluate | Computational Method | Desired Outcome |

| Vary P-Aryl Substituents (e.g., P(p-tolyl)₂, P(3,5-xylyl)₂) | Steric and electronic effects on the chiral pocket | DFT Transition State Search | Increased ΔΔG‡ (higher predicted ee%) |

| Modify Tether Length (e.g., C₂, C₄, C₅ bridge) | Biaryl dihedral angle ("bite angle") | Geometry Optimization, Conformational Search | Optimal dihedral angle for substrate fit |

| Introduce Electron-Donating/Withdrawing Groups on Backbone | Modulation of Rhodium's electronic properties | NBO/Mulliken Charge Analysis | Enhanced H₂ activation or substrate binding |

| Explore Alternative Biaryl Backbones | Overall shape and rigidity of the chiral environment | Molecular Dynamics, DFT | Identification of novel, high-performing scaffolds |

Catalyst Performance Metrics and Deactivation Studies of Chiralyst P310

Assessment of Turnover Number (TON) and Turnover Frequency (TOF)

The Turnover Number (TON) represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while the Turnover Frequency (TOF) is the measure of catalyst activity in terms of turnovers per unit time. These metrics are highly dependent on the specific reaction, substrate, ligands, and reaction conditions.

It is important to note that the choice of ligand plays a significant role in the catalytic activity. For instance, in the hydroformylation of 1-decene (B1663960), the rate-determining step, and thus the TOF, is influenced by the olefin coordination to the rhodium center, a step that is modulated by the ligand. beilstein-journals.org

Factors Influencing Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Chiralyst P310, being an achiral complex itself, requires the addition of a chiral ligand to induce enantioselectivity in asymmetric reactions. The resulting enantiomeric excess (ee) and diastereomeric ratio (dr) are therefore primarily dictated by the structure of the chiral ligand, the substrate, the solvent, and the reaction conditions.

In the rhodium-catalyzed intramolecular Pauson-Khand reaction of an enyne, the use of Rh(cod)(acac) in combination with the P-stereogenic C1-diphosphine ligand MaxPHOS yielded the product with an enantiomeric excess of up to 86%. acs.orgnih.gov The choice of solvent was found to be critical, with 1,2-dimethoxyethane (B42094) (DME) providing a good balance between yield and enantioselectivity. acs.orgnih.gov

Similarly, in the rhodium-catalyzed intramolecular reductive aldol-type cyclization, the diastereomeric ratio of the product was significantly influenced by the rhodium catalyst precursor and the solvent. iyte.edu.tr While Rh(acac)(CO)₂ gave only a trace amount of the product, other rhodium precursors like [RhCl(cod)]₂ led to high diastereoselectivity, achieving a syn:anti ratio of up to 31:1 in dichloromethane. iyte.edu.tr Interestingly, switching to more coordinating solvents like N,N-dimethylformamide (DMF) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) inverted the diastereoselectivity, favoring the anti-product. iyte.edu.tr

The following table summarizes the diastereomeric ratios obtained in a rhodium-catalyzed intramolecular reductive aldol-type cyclization using different rhodium precursors and solvents.

| Entry | Rh Catalyst | Solvent | Time (h) | Yield (%) | dr [syn:anti] |

|---|---|---|---|---|---|

| 1 | RhCl(PPh₃)₃ | THF | 1 | 64 | 3:1 |

| 2 | [RhCl(cod)]₂ | THF | 1.5 | 72 | 30:1 |

| 3 | RhClCO(PPh₃)₂ | THF | 1 | 85 | 9:1 |

| 4 | Rh(acac)(CO)₂ | THF | 1 | trace | - |

| 5 | [RhCl(cod)]₂ | Toluene | 1 | 68 | 14:1 |

| 6 | [RhCl(cod)]₂ | AcOEt | 1 | 79 | 25:1 |

| 7 | [RhCl(cod)]₂ | CH₂Cl₂ | 1 | 77 | 31:1 |

| 10 | [RhCl(cod)]₂ | DMF | 3 | 42 | 1:27 |

| 11 | [RhCl(cod)]₂ | DMPU | 1 | 52 | 1:50 |

Data from a study on rhodium-catalyzed intramolecular reductive aldol-type cyclization. iyte.edu.tr

Investigations into Catalyst Stability and Longevity

The stability of the active catalytic species derived from this compound is a key factor for achieving high total turnover numbers. The Rh(cod)(acac) complex itself is noted for being air-stable. acs.org However, under catalytic conditions, the stability of the active catalyst is influenced by several factors, including the lability of the ligands and potential degradation pathways.

In the context of supported catalysts, Rh(cod)(acac) has been used to prepare a rhodium-loaded metal-organic framework (MIL-101). The resulting Rh@MIL-101 catalyst showed high activity in the hydroformylation of olefins and could be recycled, indicating good stability of the entrapped rhodium species. researchgate.net

Mechanisms of Catalyst Deactivation and Degradation Pathways

Deactivation of homogeneous rhodium catalysts can occur through various mechanisms, including ligand degradation, formation of inactive rhodium clusters, and poisoning by substrates, products, or impurities. acs.orggoogle.com

For catalytic systems derived from this compound, the 1,5-cyclooctadiene (B75094) (COD) ligand, while important for the precursor's stability, can also act as an inhibitor in some reactions due to the high stability of the corresponding rhodium-diolefin complexes. acs.org In certain catalytic cycles, the COD ligand must be displaced to allow for the coordination of the substrate and other ligands, and its slow dissociation can be a rate-limiting factor or lead to the formation of off-cycle, inactive species. acs.org

In reactions involving phosphine (B1218219) ligands, the formation of stable, coordinatively saturated rhodium-phosphine complexes can lead to deactivation. For example, in the presence of carbon monoxide, inactive species like [Rh(CO)(PPh₂Et)₂Cl] can form. acs.org The solvent can also play a role; for instance, alcohols can be dehydrogenated by the catalyst, leading to the formation of aldehydes which can then decarbonylate the catalyst. acs.org

Another deactivation pathway is the formation of rhodium nanoparticles or clusters, which can lead to a loss of the catalytically active homogeneous species. This has been observed in arene hydrogenation reactions where the homogeneous precursor [(CAAC)Rh(COD)Cl] was found to form catalytically active rhodium nanoparticles. nih.gov

Strategies for Catalyst Regeneration and Reusability

The high cost of rhodium necessitates the development of effective strategies for catalyst regeneration and reuse. Several methods have been explored for the regeneration of deactivated rhodium hydroformylation catalysts.

One patented approach involves treating the deactivated catalyst stream with an oxygen-containing gas in the presence of an aldehyde. illinois.edu This process oxidizes the ligands that may have contributed to deactivation, allowing for the subsequent removal of solid byproducts and readjustment of the ligand-to-rhodium ratio for reuse. illinois.edu

For heterogeneous catalysts, such as rhodium supported on zirconia (Rh/ZrO₂), regeneration can be achieved through thermal treatment. A proposed mechanism involves the aging of the catalyst in a nitrogen atmosphere with steam, followed by slow cooling in an oxygen atmosphere. This process is believed to restore the active state of the rhodium species.

In the context of three-way catalysts used in automotive exhaust systems, in-situ regeneration of rhodium has been demonstrated. Deactivated, oxidized rhodium species (Rh³⁺) can be reduced back to their active metallic state by the injection of a small amount of ethanol (B145695) or propane (B168953) under fuel-rich conditions. The hydrogen produced from the steam reforming of these hydrocarbons facilitates the reduction of the rhodium.

The reusability of catalysts derived from Rh(cod)(acac) has also been demonstrated in systems where the catalyst is immobilized. For example, a rhodium complex entrapped in a silica (B1680970) gel matrix has been shown to be reusable in Pauson-Khand reactions.

Future Research Trajectories and Broader Impact of Chiralyst P310 Research

Development of Novel Catalytic Methodologies Leveraging Chiralyst P310

This compound, with its rhodium core in the +1 oxidation state, is a catalytically active, air-stable, and halide-free compound, making it a robust precursor for various catalytic applications. nih.gov Research continues to expand its utility in developing novel catalytic methodologies, particularly in asymmetric synthesis and C-H bond activation.

Recent advancements have focused on leveraging rhodium catalysts derived from precursors like this compound for innovative transformations. For instance, rhodium(I) complexes are instrumental in the development of asymmetric hydrogenation processes, which are crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. beilstein-journals.org The combination of this compound with chiral ligands has been a fruitful area of research, leading to highly selective catalytic systems.

Furthermore, rhodium catalysis is at the forefront of C-H activation research, a field that aims to directly functionalize otherwise inert carbon-hydrogen bonds. This approach offers a more atom-economical and efficient route to complex molecules. researchgate.netresearchgate.net Studies have shown that rhodium(III) catalysts, which can be generated from Rh(I) precursors, are particularly effective in directing C-H activation for the synthesis of complex heterocyclic structures. americanelements.com The development of recyclable rhodium-catalyzed C–H activation and annulation reactions in green solvents like ethanol (B145695) highlights the ongoing efforts to create more sustainable synthetic methods. umicore.com

Table 1: Selected Novel Catalytic Methodologies Utilizing Rhodium Precursors

| Reaction Type | Catalyst System | Substrate | Key Findings |

| Asymmetric Hydrogenation | Rhodium complex with chiral phosphine (B1218219) ligands | Enamides and dehydroamino acids | High activity and selectivity in continuous-flow systems, enabling the synthesis of optically active amides. ualberta.ca |

| C-H Activation/Annulation | Recyclable rhodium catalyst | Not specified | Robust and convenient synthesis of isoquinolones with high regioselectivity in ethanol. umicore.com |

| Nitrile Hydration | [RhCl(COD){P(NMe2)3}] | Organonitriles | Selective hydration to amides in water without additives, effective for synthesizing drugs like rufinamide. researchgate.net |

| Hydroformylation | Rh(acac)(CO)2 with Xantphos ligand | Styrenes | High selectivity for branched aldehydes in a continuous flow system. rsc.org |

Integration of this compound in Continuous Flow and Microreactor Systems

The integration of homogeneous catalysts like this compound into continuous flow and microreactor systems is a growing area of research aimed at improving reaction efficiency, safety, and scalability. vapourtec.comdurham.ac.uk Continuous flow chemistry offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the potential for automation. akjournals.com

For rhodium-catalyzed reactions, such as hydrogenation and hydroformylation, continuous flow setups can mitigate the risks associated with using hazardous gases like hydrogen and carbon monoxide by employing small reactor volumes. georganics.sk The development of immobilized rhodium catalysts is a key strategy for their use in flow systems. vapourtec.com This can be achieved by supporting the catalyst on solid materials or using techniques like supported ionic liquid phase (SILP) catalysis. acs.orgresearchgate.net These approaches facilitate catalyst recovery and reuse, a crucial aspect for expensive precious metal catalysts.